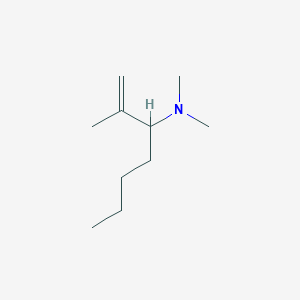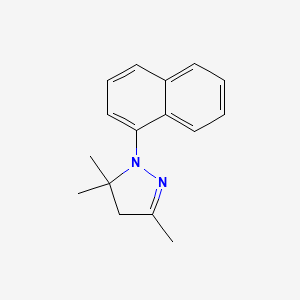
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- is a heterocyclic organic compound with a molecular formula of C16H18N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method is efficient, yielding 78-92% of the desired product, and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as cyclocondensation and 1,3-dipolar cycloadditions, can be scaled up for industrial applications. These methods typically involve the use of readily available starting materials and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for substitution reactions. Conditions vary depending on the desired reaction, but they generally involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties. For example, N-arylpyrazoles are commonly synthesized through substitution reactions and have applications in medicinal chemistry .
Applications De Recherche Scientifique
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- include:
- 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3,4,5-Trimethyl-1H-pyrazole
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
What sets 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- apart from similar compounds is its unique naphthalenyl substitution, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
61155-33-7 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
3,5,5-trimethyl-1-naphthalen-1-yl-4H-pyrazole |
InChI |
InChI=1S/C16H18N2/c1-12-11-16(2,3)18(17-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11H2,1-3H3 |
Clé InChI |
GAQOUWJEBCUCTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C)C)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



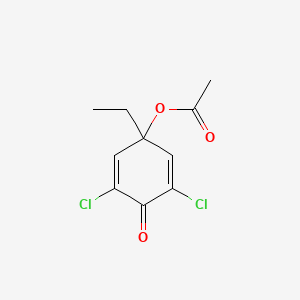
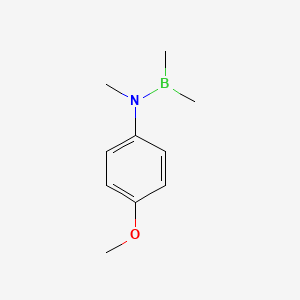
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
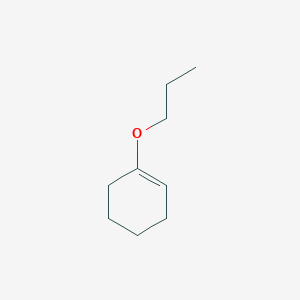
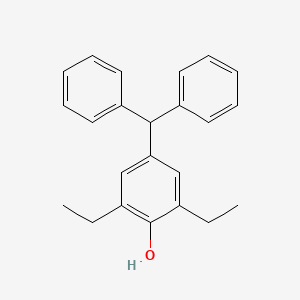
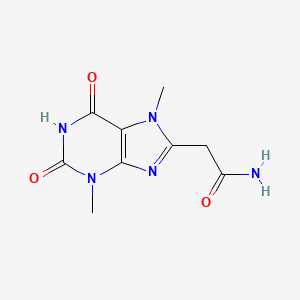
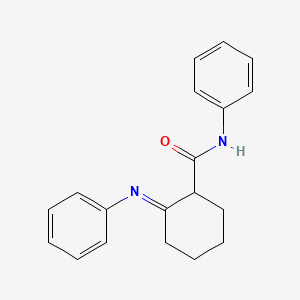
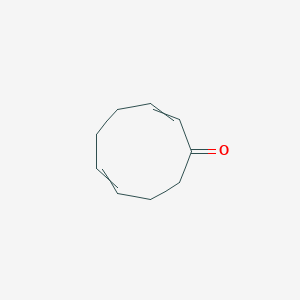
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
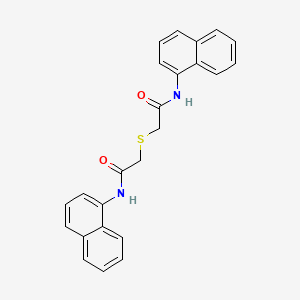
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
